

# Historical Context and Regulatory Status

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## Compound Focus: Umbralisib

CAS No.: 1532533-67-7

Cat. No.: S003178

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The following table summarizes the key regulatory events for **umbralisib**:

Event	Date	Description	Source
<b>Accelerated Approval</b>	February 5, 2021	Approved for adult patients with relapsed or refractory Marginal Zone Lymphoma (MZL) who have received at least one prior anti-CD20-based regimen, and for relapsed or refractory Follicular Lymphoma (FL) who have received at least three prior lines of systemic therapy [1] [2] [3].	FDA
<b>Safety Alert</b>	February 3, 2022	FDA issued a communication about a possible increased risk of death associated with umbralisib, based on data from the UNITY-CLL trial [4] [5].	FDA
<b>Market Withdrawal</b>	April 15, 2022	TG Therapeutics voluntarily withdrew the drug from the market and requested the FDA withdraw its approval [4] [5].	TG Therapeutics
<b>Approval Withdrawn</b>	May 31, 2022	The FDA officially withdrew approval for umbralisib in MZL and FL. Healthcare professionals were advised to stop prescribing it, and patients were advised to seek alternative treatments [4] [5].	FDA

## Previously Approved Dosing and Administration

The information below details the dosage and administration guidelines that were in effect during the period when **umbralisib** was approved [6].

### Standard Dosing

- **Recommended Dosage:** 800 mg (four 200 mg tablets) taken orally once daily [6] [1].
- **Food Intake:** To be taken with food [6] [1].
- **Timing:** Should be taken at approximately the same time each day [6].
- **Form:** Tablets must be swallowed whole, not chewed, crushed, cut, or broken [6].
- **Treatment Duration:** Continued until disease progression or unacceptable toxicity [6].

**Dose Modifications for Adverse Reactions** Dose reductions were recommended to manage specific adverse reactions [6]:

- **First dose reduction:** 600 mg (three 200 mg tablets) once daily.
- **Second dose reduction:** 400 mg (two 200 mg tablets) once daily.
- **Permanently discontinue** if unable to tolerate 400 mg once daily.

## Clinical Trial Data and Efficacy

The FDA's accelerated approval in 2021 was based on efficacy data from the open-label, multicohort UNITY-NHL phase 2b trial. The key efficacy outcomes from the two relevant cohorts are summarized below [1] [2]:

Cohort	Number of Patients	Prior Therapies (Median)	Overall Response Rate (ORR)	Complete Response Rate	Median Duration of Response
Marginal Zone Lymphoma (MZL)	69	2	49%	16%	Not Reached
Follicular Lymphoma (FL)	117	3	43%	3.4%	11.1 months

## Safety Profile and Monitoring Requirements

The safety profile of **umbralisib** was characterized by several significant risks that required intensive monitoring and management [6] [1].

**Common Adverse Reactions** The most common (occurring in  $\geq 15\%$  of patients) adverse reactions and laboratory abnormalities included: increased creatinine, diarrhea/colitis, fatigue, nausea, neutropenia, elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST), musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash [1] [2].

**Serious Adverse Reactions and Management** Serious adverse reactions occurred in 18% of patients in clinical trials. The following were considered key risks [6] [1]:

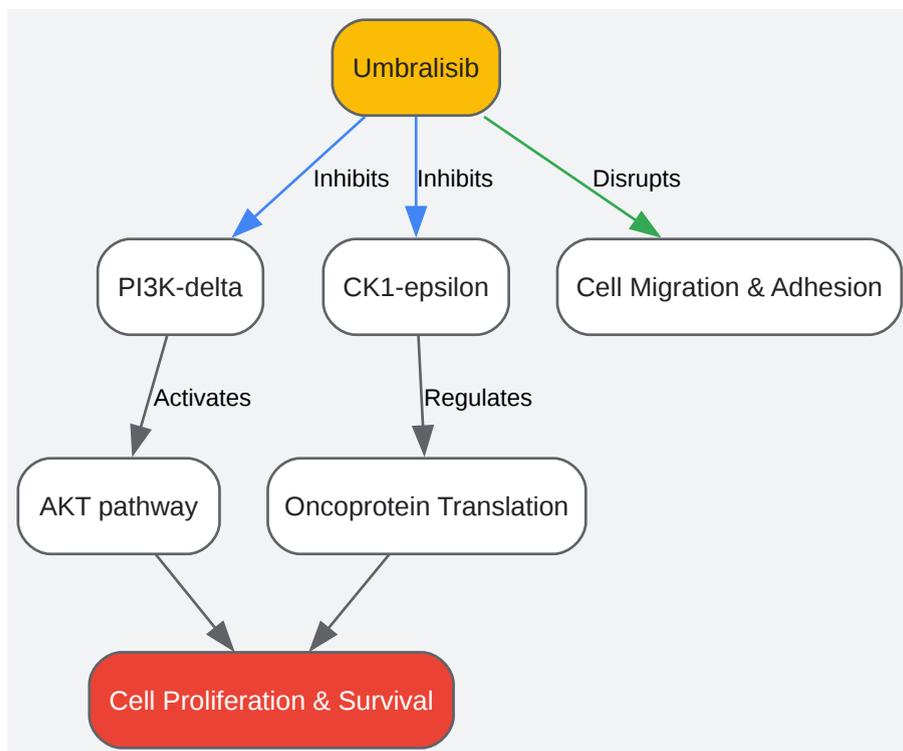
- **Infections:** Serious, including fatal, infections (e.g., pneumonia, sepsis) occurred. Prophylaxis for *Pneumocystis jirovecii* pneumonia (PJP) was mandatory, and prophylactic antivirals to prevent cytomegalovirus (CMV) were recommended.
- **Neutropenia:** Grade 3 or 4 neutropenia occurred. Monitoring of neutrophil counts was required.
- **Diarrhea/Colitis:** Any grade diarrhea or colitis occurred in over half of patients, with Grade 3 occurring in 9%.
- **Hepatotoxicity:** Grade 3 and 4 transaminase elevations occurred.
- **Severe Cutaneous Reactions:** Severe skin reactions, including a fatal case, were reported.

## Mechanism of Action

**Umbralisib** was a kinase inhibitor with a novel dual-targeted mechanism [1] [7]:

- **PI3K-delta inhibition:** The delta isoform of phosphoinositide 3-kinase is expressed in normal and malignant B-cells. Inhibiting this protein blocks the PI3K/AKT signaling pathway, which is critical for cell proliferation and survival.
- **CK1-epsilon inhibition:** Casein kinase-1 epsilon is implicated in the pathogenesis of cancer cells, including the regulation of oncoprotein translation in lymphoid malignancies.

This dual inhibition contributed to the inhibition of CXCL12-mediated cell adhesion and CCL19-mediated cell migration [7].



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Visualization of **Umbralisib's** Dual Mechanism of Action

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